REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][CH3:3].[O:5]1[CH2:26][CH:6]1[CH2:7][O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](=[O:25])[CH:14]=[C:15]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[O:16]2)=[CH:11][CH:10]=1>C(O)C>[OH:5][CH:6]([CH2:26][NH:4][CH2:1][CH2:2][CH3:3])[CH2:7][O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](=[O:25])[CH:14]=[C:15]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[O:16]2)=[CH:11][CH:10]=1
|
Name
|
|
Quantity
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10.35 L
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Type
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reactant
|
Smiles
|
C(CC)N
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Name
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7-(2,3-epoxypropoxy)flavone
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Quantity
|
530 g
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Type
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reactant
|
Smiles
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O1C(COC2=CC=C3C(C=C(OC3=C2)C2=CC=CC=C2)=O)C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)O
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated at 50° to 55° for 1.5 hr
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Duration
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1.5 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
|
clarified by filtration
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Type
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CONCENTRATION
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Details
|
the filtrate concentrated in a rotary evaporator to a volume of 4.0 liters
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Type
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FILTRATION
|
Details
|
The resulting solid product was filtered
|
Type
|
WASH
|
Details
|
washed with 1 liter abs ethanol
|
Type
|
ADDITION
|
Details
|
The bright yellow solid was suspended in a mixture of 3.41 liters of water and 1.14 liters of 95% ethanol
|
Type
|
ADDITION
|
Details
|
treated with 537 ml of 2.5N hydrochloric acid
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Type
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CUSTOM
|
Details
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to obtain a solution of pH 1 to 2
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Type
|
EXTRACTION
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Details
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The resulting aqueous solution was extracted twice with 537 ml of methylene chloride
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Type
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FILTRATION
|
Details
|
The aqueous solution was clarified by filtration
|
Type
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ADDITION
|
Details
|
Water (1.14 liters) was added to the filtrate
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Type
|
ADDITION
|
Details
|
followed by the slow addition of 537 ml of 2.5N NaOH until the mixture
|
Type
|
CUSTOM
|
Details
|
to give a solid precipitate
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1/2 hr
|
Duration
|
0.5 h
|
Type
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FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with 2.68 liters water and air
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
yield
|
Name
|
|
Type
|
product
|
Smiles
|
OC(COC1=CC=C2C(C=C(OC2=C1)C1=CC=CC=C1)=O)CNCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 362 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |